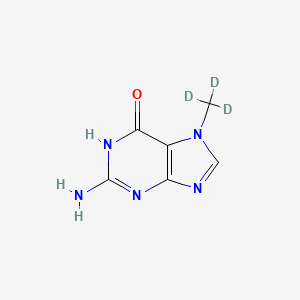

7-Methylguanine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C6H7N5O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-amino-7-(trideuteriomethyl)-1H-purin-6-one |

InChI |

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)/i1D3 |

InChI Key |

FZWGECJQACGGTI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=N2)N |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of N7-Methylguanine DNA Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N7-methylguanine (N7-meG) is one of the most prevalent DNA adducts formed upon exposure to both endogenous and exogenous methylating agents. While historically considered relatively benign due to its location outside the Watson-Crick base-pairing face of guanine, a growing body of evidence reveals a complex and significant role for N7-meG in cellular processes, disease etiology, and cancer therapy. This technical guide provides an in-depth exploration of the biological significance of N7-meG DNA adducts, covering their formation, repair, and cellular consequences. It includes quantitative data on adduct levels, detailed experimental protocols for their detection, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of DNA damage and repair, toxicology, and oncology.

Introduction

The structural integrity of DNA is under constant assault from a variety of chemical agents, leading to the formation of DNA adducts. Among these, N7-methylguanine (N7-meG) is a major product of DNA alkylation.[1][2] This adduct arises from the covalent attachment of a methyl group to the N7 position of guanine, the most nucleophilic site in DNA.[3] While not as directly mutagenic as other adducts like O6-methylguanine, the biological implications of N7-meG are far-reaching. Its chemical instability can lead to spontaneous depurination, creating abasic (AP) sites that are both cytotoxic and mutagenic.[1] Furthermore, the repair of N7-meG is a critical cellular process, and its presence can serve as a biomarker for exposure to alkylating agents and a predictor of therapeutic response. This guide will delve into the multifaceted biological significance of N7-meG DNA adducts.

Formation of N7-Methylguanine Adducts

N7-meG adducts are formed by the reaction of DNA with SN1 and SN2 alkylating agents.

-

Endogenous Sources: The primary endogenous source of methylation is S-adenosylmethionine (SAM), a universal methyl donor in numerous biochemical reactions. Non-enzymatic methylation of DNA by SAM can lead to the formation of N7-meG.[2]

-

Exogenous Sources: A wide range of environmental and therapeutic agents can induce N7-meG formation. These include:

-

Environmental Carcinogens: Tobacco smoke, industrial pollutants, and certain dietary components contain potent methylating agents like N-nitrosamines.

-

Chemotherapeutic Agents: Many alkylating chemotherapeutic drugs, such as temozolomide, dacarbazine, and cyclophosphamide, exert their cytotoxic effects in part through the formation of N7-meG adducts.

-

Quantitative Data on N7-Methylguanine Adducts

The following tables summarize key quantitative data regarding the formation, persistence, and levels of N7-meG DNA adducts in various contexts.

Table 1: Half-Life of N7-Methylguanine in DNA

| Biological System | Half-Life (hours) | Reference |

| Human White Blood Cells (after dacarbazine) | 40 - 96 | |

| Human White Blood Cells (after dacarbazine) | ~72 | |

| Duplex DNA (general estimate) | Several hours to days |

Table 2: N7-meG Levels in Smokers vs. Non-Smokers

| Tissue/Cell Type | Smoker N7-meG Level (adducts/107 nucleotides) | Non-Smoker N7-meG Level (adducts/107 nucleotides) | Reference |

| Total White Blood Cells | 6.9 | 3.4 | |

| Lymphocytes | 23.6 | 13.5 | |

| Granulocytes | 4.7 | 2.8 | |

| Bronchial Cells | 17.3 | 4.7 | |

| Lymphocytes | 11.5 | 2.3 |

Table 3: Background and Age-Related Levels of N7-Methylguanine

| Organism/Tissue | Condition | N7-meG Level | Reference |

| Human Lymphocytes | Background | ~1.0 adducts / 107 nucleotides | |

| Rat Liver (Nuclear DNA) | 6 months old | 1 adduct / 105,000 bases | |

| Rat Liver (Nuclear DNA) | 24 months old | ~2.5-fold increase from 6 months | |

| Rat Liver (Mitochondrial DNA) | 6 months old | 1 adduct / 31,000 bases | |

| Rat Liver (Mitochondrial DNA) | 24 months old | ~2.5-fold increase from 6 months |

Table 4: Relative Abundance of N7-meG vs. O6-meG

| Alkylating Agent | N7-meG : O6-meG Ratio | Biological System | Reference |

| Dacarbazine | At least 20 : 1 | Human White Blood Cells |

Biological Consequences of N7-Methylguanine Adducts

The presence of N7-meG in DNA triggers a cascade of cellular events with significant biological consequences.

DNA Instability and Lesion Processing

The methylation at the N7 position introduces a positive charge into the guanine imidazole ring, which destabilizes the N-glycosidic bond. This leads to two primary downstream lesions:

-

Depurination: The weakened glycosidic bond can be hydrolyzed, leading to the spontaneous loss of the N7-methylguanine base, creating an apurinic/apyrimidinic (AP) site. AP sites are highly cytotoxic and mutagenic if not repaired, as they can block DNA replication and transcription.

-

Imidazole Ring Opening: The positive charge also makes the imidazole ring susceptible to nucleophilic attack by hydroxide ions, resulting in the formation of a ring-opened lesion known as N-methyl-formamidopyrimidine (FAPy-G). FAPy-G lesions are more stable than N7-meG and can also block DNA replication.

The following diagram illustrates the downstream consequences of an unrepaired N7-meG adduct.

Mutagenicity and Cytotoxicity

While N7-meG itself is not considered highly mutagenic as it does not directly mispair during DNA replication, its degradation products, AP sites and FAPy-G lesions, are potent sources of mutations and cytotoxicity. AP sites can lead to the insertion of an incorrect base opposite the lesion, often resulting in G to T transversions. Both AP sites and FAPy-G lesions can stall the replication machinery, leading to double-strand breaks and cell death if not bypassed or repaired.

Repair of N7-Methylguanine Adducts

Cells have evolved a robust repair mechanism to counteract the deleterious effects of N7-meG and its downstream lesions. The primary pathway for the removal of N7-meG is the Base Excision Repair (BER) pathway.

The Base Excision Repair Pathway for N7-meG

The BER pathway for N7-meG is initiated by the DNA glycosylase, Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). The key steps are as follows:

-

Recognition and Excision: AAG recognizes the N7-meG adduct and catalyzes the cleavage of the N-glycosidic bond, releasing the damaged base. This creates an AP site.

-

AP Site Incision: AP Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the lesion, creating a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety.

-

dRP Removal and DNA Synthesis: DNA Polymerase β (Pol β) removes the 5'-dRP moiety and fills the single-nucleotide gap by incorporating the correct nucleotide (dCMP).

-

Ligation: DNA Ligase III (LIG3), in complex with XRCC1, seals the remaining nick in the DNA backbone, completing the repair process.

The following diagram illustrates the AAG-mediated Base Excision Repair pathway for N7-meG.

Experimental Protocols for the Study of N7-Methylguanine Adducts

A variety of techniques are employed to detect, quantify, and study the biological effects of N7-meG adducts. The following sections provide an overview of the methodologies for some of the key experiments.

DNA Isolation and Hydrolysis

A prerequisite for most N7-meG detection methods is the isolation of high-quality DNA from cells or tissues, followed by hydrolysis to release the adducted bases or nucleosides.

Methodology:

-

DNA Isolation:

-

Homogenize tissue or lyse cells using a suitable buffer containing detergents (e.g., SDS) and proteinase K to digest proteins.

-

Remove cellular debris and proteins by phenol-chloroform extraction or by using commercially available DNA isolation kits with silica-based columns.

-

Precipitate DNA with isopropanol or ethanol.

-

Wash the DNA pellet with 70% ethanol to remove salts and resuspend in a suitable buffer (e.g., TE buffer or water).

-

Treat with RNase to remove contaminating RNA.

-

Assess DNA purity and concentration spectrophotometrically (A260/A280 ratio).

-

-

DNA Hydrolysis:

-

Acid Hydrolysis (for base release): Incubate DNA in a weak acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes). This cleaves the glycosidic bonds, releasing the purine bases, including N7-meG.

-

Enzymatic Hydrolysis (for nucleoside release): Use a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase, to digest the DNA into individual deoxynucleosides. This method is typically used for LC-MS/MS analysis.

-

32P-Postlabeling Assay

This highly sensitive method allows for the detection of DNA adducts without the need for pre-labeling with radioactive isotopes.

Methodology:

-

DNA Digestion: Digest DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Separate the N7-meG-containing nucleotides from the normal nucleotides using techniques like anion-exchange chromatography.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducts by multidimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager or scintillation counting.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the highly specific and sensitive quantification of N7-meG.

Methodology:

-

Sample Preparation: Hydrolyze DNA to either bases or nucleosides.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-N7-meG) to the sample for accurate quantification.

-

Chromatographic Separation: Separate the components of the hydrolysate using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18).

-

Mass Spectrometric Detection: Introduce the eluent from the HPLC into a tandem mass spectrometer.

-

Quantification: Use selected reaction monitoring (SRM) to detect the specific parent-to-daughter ion transitions for both the native N7-meG and the internal standard. The ratio of the peak areas is used to calculate the amount of N7-meG in the original sample.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a versatile method for detecting DNA strand breaks and alkali-labile sites, which can be indirect measures of N7-meG-induced damage (i.e., AP sites).

Methodology:

-

Cell Encapsulation: Embed single cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a detergent- and high-salt-containing solution to remove membranes and most proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with a high-pH alkaline buffer to unwind the DNA and expose alkali-labile sites. Then, subject the slides to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

-

Analysis: Damaged DNA, containing strand breaks and AP sites, migrates out of the nucleoid, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.

The following diagram provides a generalized workflow for the detection of N7-meG adducts.

N7-Methylguanine in Drug Development and Therapy

The biological significance of N7-meG has important implications for drug development and cancer therapy.

-

Biomarker of Exposure and Efficacy: Measuring N7-meG levels in patients undergoing treatment with alkylating agents can serve as a biomarker of drug exposure and target engagement. It can help in dose optimization and predicting therapeutic response.

-

Therapeutic Target: The repair pathways that handle N7-meG and its downstream lesions are potential targets for anticancer therapies. For instance, inhibitors of PARP (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair, can enhance the cytotoxicity of alkylating agents that produce N7-meG.

-

7-Methylguanine as a Therapeutic Agent: Interestingly, 7-methylguanine itself has been investigated as a potential anticancer drug. It acts as a competitive inhibitor of PARP, potentially leading to the death of cancer cells, especially in combination with other DNA-damaging agents.

Conclusion

N7-methylguanine, once considered a relatively innocuous DNA adduct, is now recognized as a key player in the cellular response to alkylating agents. Its formation, instability, and repair are intricately linked to processes of mutagenesis, cytotoxicity, and carcinogenesis. As a biomarker, it provides a valuable tool for assessing exposure to environmental carcinogens and for monitoring the efficacy of chemotherapeutic drugs. Furthermore, the cellular pathways that respond to N7-meG adducts offer promising targets for the development of novel anticancer therapies. A thorough understanding of the biological significance of N7-meG is therefore crucial for researchers and clinicians working to unravel the complexities of DNA damage and to devise more effective strategies for cancer treatment and prevention.

References

7-Methylguanine Formation from Environmental Carcinogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of 7-methylguanine (7-meG), a prevalent DNA adduct, is a critical consequence of exposure to a wide array of environmental carcinogens and endogenous methylating agents. This technical guide provides an in-depth exploration of the mechanisms underlying 7-meG formation, its biological significance, and the analytical methodologies for its detection and quantification. Detailed experimental protocols for key analytical techniques are presented, alongside a comprehensive summary of quantitative data from various studies. Furthermore, this guide illustrates the intricate cellular response to this DNA lesion, with a focus on the DNA repair pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, oncology, and drug development, facilitating a deeper understanding of the role of 7-meG in carcinogenesis and as a biomarker of exposure.

Introduction to 7-Methylguanine

7-Methylguanine is a modified purine nucleobase formed by the addition of a methyl group to the N7 position of guanine.[1] The N7 atom of guanine is the most nucleophilic site in DNA, making it highly susceptible to alkylation by electrophilic compounds.[2] Consequently, 7-meG is one of the most abundant DNA lesions resulting from exposure to both exogenous environmental carcinogens and endogenous methylating agents.[2][3] While not considered a strongly pro-mutagenic lesion itself, the formation of 7-meG can lead to genomic instability through spontaneous depurination, creating apurinic (AP) sites that can lead to mutations if not properly repaired.[4]

Formation of 7-Methylguanine from Environmental Carcinogens

A diverse range of environmental carcinogens can lead to the formation of 7-meG adducts in DNA. These compounds, often referred to as methylating agents, can be found in the diet, air, and as byproducts of industrial processes.

Key Environmental Carcinogens

-

N-Nitroso Compounds: This class includes potent carcinogens such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are found in tobacco smoke, certain foods, and some industrial settings. Metabolic activation of these compounds by cytochrome P450 enzymes generates highly reactive diazonium ions that readily methylate DNA.

-

Tobacco-Specific Nitrosamines: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a major carcinogen in tobacco products that is metabolically activated to form DNA adducts, including 7-meG.

-

Alkylating Chemotherapeutic Agents: Drugs such as dacarbazine and procarbazine are designed to alkylate DNA and are used in cancer therapy. These agents can also lead to the formation of 7-meG.

-

Endogenous Methylating Agents: S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions, can also non-enzymatically methylate DNA to form 7-meG, contributing to the background levels of this adduct.

Mechanism of Formation

The formation of 7-meG occurs through a nucleophilic attack of the N7 atom of guanine on an electrophilic methyl group from a methylating agent. For many environmental carcinogens, this process requires metabolic activation to generate the ultimate carcinogenic species.

Quantitative Data on 7-Methylguanine Formation

The following tables summarize quantitative data on 7-meG levels in response to exposure to various environmental carcinogens, as reported in the scientific literature.

Table 1: 7-Methylguanine Levels in Animal Models Exposed to Carcinogens

| Carcinogen | Animal Model | Tissue | Dose | 7-meG Level | Reference |

| N-Nitrosodimethylamine (NDMA) | Mosquito Fish | Liver | 10 ppm | 21.4 ± 3.2 µmol/mol guanine | |

| N-Nitrosodimethylamine (NDMA) | Mosquito Fish | Liver | 20 ppm | 38.7 ± 5.1 µmol/mol guanine | |

| N-Nitrosodiethylamine (NDEA) | Mosquito Fish | Liver | 10 ppm | 0.45 ± 0.11 µmol/mol guanine (N7-EtG) | |

| N-Nitrosodiethylamine (NDEA) | Mosquito Fish | Liver | 20 ppm | 0.89 ± 0.18 µmol/mol guanine (N7-EtG) | |

| Dacarbazine | Mice | Liver | 30 mg/kg | Dose-dependent increase | |

| Dacarbazine | Mice | Liver | 60 mg/kg | Dose-dependent increase |

Table 2: 7-Methylguanine Levels in Humans Exposed to Carcinogens

| Exposure Source | Population | Sample Type | 7-meG Level | Reference |

| Cigarette Smoke | Smokers | Urine | 4215 ± 1739 ng/mg creatinine | |

| Cigarette Smoke | Non-smokers | Urine | 3035 ± 720 ng/mg creatinine | |

| Dacarbazine Treatment | Cancer Patients | White Blood Cells | Dose-dependent increase (up to 57 per 10^7 nucleotides) | |

| Procarbazine Treatment | Cancer Patients | White Blood Cells | 57 per 10^7 nucleotides (mean) | |

| General Population | Healthy Non-smokers | White Blood Cells | 2.5 per 10^7 nucleotides (mean) |

Experimental Protocols for 7-Methylguanine Detection

Accurate detection and quantification of 7-meG are crucial for molecular epidemiology and risk assessment. Several sensitive and specific methods have been developed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of 7-meG.

Protocol for 7-meG Analysis in DNA by LC-MS/MS:

-

DNA Isolation: Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.

-

DNA Hydrolysis: Hydrolyze the DNA to release the nucleobases. This can be achieved by thermal hydrolysis at neutral pH or enzymatic digestion. For thermal hydrolysis, incubate DNA at 100°C for 30-60 minutes.

-

Isotope-Dilution: Add a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₅]-7-methylguanine, to the sample for accurate quantification.

-

Sample Cleanup (Optional but Recommended): Use solid-phase extraction (SPE) to remove interfering substances. An on-line SPE system can be coupled to the LC-MS/MS for automated sample cleanup and enrichment.

-

LC Separation: Separate the nucleobases using a reverse-phase C18 column with a gradient elution, typically using a mobile phase of methanol and water with a small amount of formic acid.

-

MS/MS Detection: Detect and quantify 7-meG using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transition for 7-meG is typically m/z 166 → 149.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a sensitive method for detecting electroactive compounds like 7-meG.

Protocol for 7-meG Analysis by HPLC-ECD:

-

DNA Isolation and Hydrolysis: Follow the same procedures as for LC-MS/MS.

-

HPLC Separation: Separate the hydrolyzed DNA bases on a C18 reverse-phase column. An ion-pairing agent can be added to the mobile phase to improve the retention and separation of 7-meG.

-

Electrochemical Detection: Use a coulometric electrochemical detector with multiple electrodes set at increasing potentials to detect 7-meG. The optimal potential for 7-meG detection is around 750 mV.

-

Quantification: Quantify 7-meG by comparing the peak area to a standard curve generated with known amounts of 7-meG.

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) utilize specific antibodies to detect 7-meG.

Protocol for 7-meG Detection by Competitive ELISA:

-

Coating: Coat microtiter plate wells with a 7-meG-protein conjugate (e.g., 7-meG-BSA).

-

Competition: Add a mixture of the sample (containing unknown amount of 7-meG) and a limited amount of a primary antibody specific for 7-meG to the wells. The free 7-meG in the sample will compete with the coated 7-meG for antibody binding.

-

Washing: Wash the plate to remove unbound antibodies and sample components.

-

Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

-

Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

-

Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the amount of 7-meG in the sample.

Biological Consequences and Cellular Response

The formation of 7-meG in DNA triggers a series of cellular responses aimed at repairing the damage and maintaining genomic integrity.

DNA Repair Pathways

The primary pathway for the repair of 7-meG is the Base Excision Repair (BER) pathway.

Key Steps in BER of 7-Methylguanine:

-

Recognition and Excision: The enzyme alkyladenine DNA glycosylase (AAG), also known as methylpurine DNA glycosylase (MPG), recognizes the 7-meG adduct and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.

-

End Processing: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (dRP) residue and fills the single-nucleotide gap.

-

Ligation: DNA ligase III seals the nick in the DNA backbone, completing the repair process.

Signaling Pathways

The presence of 7-meG and the subsequent repair intermediates can activate cell signaling pathways. For example, the accumulation of DNA strand breaks during the BER process can activate Poly(ADP-ribose) polymerase (PARP), which plays a role in recruiting other DNA repair factors to the site of damage.

Visualizations

Signaling Pathway Diagram

Caption: Base Excision Repair pathway for 7-methylguanine.

Experimental Workflow Diagram

Caption: Workflow for 7-methylguanine analysis by LC-MS/MS.

Conclusion

The formation of 7-methylguanine is a significant consequence of exposure to environmental carcinogens and a key event in chemical carcinogenesis. Understanding the mechanisms of its formation, the cellular responses it elicits, and the methods for its detection is paramount for assessing cancer risk and developing preventative and therapeutic strategies. This guide provides a comprehensive overview of these critical aspects, serving as a foundational resource for the scientific community. The continued development of sensitive analytical techniques and a deeper understanding of the biological pathways involved will further enhance our ability to mitigate the health risks associated with environmental carcinogen exposure.

References

- 1. 7-Methylguanine - Wikipedia [en.wikipedia.org]

- 2. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword of 7-Methylguanine: A Comprehensive Technical Guide to its Role in DNA Repair Pathways

For Immediate Release

A deep dive into the molecular intricacies of 7-methylguanine (7-MeG), a ubiquitous DNA lesion, reveals its complex role in genomic instability and its potential as a therapeutic target. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the DNA repair pathways that contend with this alkylating adduct, offering detailed experimental protocols and quantitative insights to fuel further discovery.

7-Methylguanine (7-MeG) is one of the most common DNA lesions, arising from both endogenous metabolic processes and exposure to environmental alkylating agents. While not intrinsically mutagenic in the same way as other adducts, its presence in the genome is far from benign. The stability of the glycosidic bond is weakened in 7-MeG, leading to a higher rate of spontaneous depurination and the formation of cytotoxic and mutagenic abasic (AP) sites. Furthermore, the cellular machinery's response to this lesion involves a complex interplay of repair pathways, the dysregulation of which can have profound consequences for cell fate. This guide elucidates the critical mechanisms of 7-MeG repair, focusing on the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways, and explores the downstream signaling cascades activated by this pervasive form of DNA damage.

The Primary Guardian: Base Excision Repair of 7-Methylguanine

The principal pathway for the removal of 7-MeG from DNA is the Base Excision Repair (BER) pathway. This highly efficient process is initiated by the enzyme Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG).

AAG recognizes and excises a broad range of alkylated purines, including 7-MeG, 3-methyladenine (3-MeA), and 1,N⁶-ethenoadenine.[1][2] The enzyme operates by flipping the damaged base out of the DNA helix and into its active site, where it cleaves the N-glycosidic bond, releasing the free 7-MeG base and leaving behind an AP site.[2][3] This AP site is then further processed by AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase III/XRCC1 to restore the original DNA sequence.[4]

Figure 1: The Base Excision Repair (BER) pathway for 7-Methylguanine.

A Secondary Route: The Role of Nucleotide Excision Repair

While BER is the primary defense against 7-MeG, evidence suggests that the Nucleotide Excision Repair (NER) pathway also contributes to its removal, particularly when BER is deficient. Studies have shown that in cells lacking both AAG and NER components, the repair of 7-MeG is significantly impaired, indicating an overlapping function of these two pathways. NER is a more versatile repair system that recognizes a wide range of bulky, helix-distorting lesions. The precise mechanism by which NER recognizes the relatively non-distorting 7-MeG lesion is still under investigation but may involve the recognition of subtle helical distortions or the AP sites that result from spontaneous depurination.

Figure 2: The Nucleotide Excision Repair (NER) pathway's role in 7-MeG removal.

Quantitative Insights into 7-Methylguanine Repair

The efficiency and kinetics of 7-MeG repair are critical determinants of its ultimate biological impact. The following tables summarize key quantitative data related to the presence and repair of this lesion.

| Parameter | Value | Organism/System | Reference |

| Endogenous 7-MeG levels (nuclear DNA) | 1 per 105,000 bases | Young Rat Liver | |

| Endogenous 7-MeG levels (mitochondrial DNA) | 1 per 31,000 bases | Young Rat Liver | |

| Increase in 7-MeG with age (24 vs 6 months) | ~2.5-fold | Rat Liver | |

| Half-life of 7-MeG in DNA | ~72 hours | Human White Blood Cells (post-dacarbazine) | |

| Rapid removal phase of 7-MeG | 55-73% removed in 24h | Mouse Kidney (post-MNU) | |

| Slow removal phase of 7-MeG (t1/2) | >150 hours | Mouse Kidney (post-MNU) | |

| Estimated steady-state level of 7-MeG | 6,000 lesions per cell per day | Mammalian cells |

Table 1: In Vivo Levels and Persistence of 7-Methylguanine

| Enzyme | Substrate | kmax (single turnover rate constant) | Conditions | Reference |

| Human AAG (Δ80) | 1,N⁶-ethenoadenine (εA) | 0.20 ± 0.01 s⁻¹ | 30-300 mM ionic strength, pH 6.1 | |

| Full-length Human AAG | 1,N⁶-ethenoadenine (εA) | 0.23 ± 0.04 s⁻¹ | 30-300 mM ionic strength, pH 6.1 |

Table 2: Kinetic Parameters of Human Alkyladenine DNA Glycosylase (AAG) (Note: While direct kinetic data for AAG on 7-MeG is limited in the readily available literature, the data for εA, another AAG substrate, provides an indication of the enzyme's catalytic efficiency.)

Downstream Signaling: The PARP-1 Connection and Beyond

The repair of 7-MeG, particularly through the BER pathway, is intricately linked to the activation of Poly(ADP-ribose) polymerase 1 (PARP-1). The single-strand breaks generated by APE1 during BER are potent activators of PARP-1. Activated PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair factors, including XRCC1, to the site of damage, thereby facilitating the completion of the BER pathway.

However, 7-MeG itself has been identified as a competitive inhibitor of PARP-1 and PARP-2. This dual role of 7-MeG—both as a trigger for PARP-1 activation through the generation of repair intermediates and as a direct inhibitor—highlights its complex biological activity. The inhibition of PARP by 7-MeG can lead to the trapping of PARP-1 on DNA, which is thought to be more cytotoxic than the unrepaired DNA lesions themselves. This property is being explored for its potential in cancer therapy, particularly in combination with DNA-damaging agents.

While the activation of the central DNA damage response kinases, ATM and ATR, and their downstream effectors, Chk1 and Chk2, is well-established for bulky adducts and double-strand breaks, their direct activation by 7-MeG is less clear. It is plausible that the processing of 7-MeG into single-strand breaks during BER could lead to ATR activation.

Figure 3: Downstream signaling events initiated by 7-Methylguanine and its repair.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the repair of 7-MeG.

Protocol 1: In Vitro DNA Glycosylase Assay for 7-MeG Excision

This assay measures the activity of a DNA glycosylase, such as AAG, in excising 7-MeG from a synthetic DNA substrate.

Materials:

-

Purified AAG enzyme

-

Oligonucleotide substrate: A 30-40 base pair double-stranded DNA containing a single 7-MeG lesion. The 5' end of the strand containing the lesion is labeled with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P).

-

Reaction buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA.

-

Formamide loading buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

-

Denaturing polyacrylamide gel (15-20%).

-

Gel imaging system (fluorescence scanner or phosphorimager).

Procedure:

-

Prepare reaction mixtures (20 µL final volume) containing 1x reaction buffer, 100 nM of the 7-MeG DNA substrate, and varying concentrations of AAG (e.g., 0-100 nM).

-

Incubate the reactions at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reactions by adding an equal volume of formamide loading buffer.

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dye markers have migrated sufficiently.

-

Image the gel to visualize the full-length substrate and the shorter product resulting from the cleavage of the glycosidic bond and subsequent strand scission at the AP site (induced by NaOH treatment or heat).

-

Quantify the band intensities to determine the percentage of substrate converted to product, which is a measure of AAG activity.

Protocol 2: Comet Assay (Single-Cell Gel Electrophoresis) for 7-MeG Induced DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites (including AP sites) in individual cells.

Materials:

-

Single-cell suspension of cells treated with a methylating agent.

-

Low melting point agarose.

-

Microscope slides.

-

Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100.

-

Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA (pH > 13).

-

Neutralizing buffer: 0.4 M Tris-HCl (pH 7.5).

-

DNA staining solution (e.g., SYBR Green I or propidium iodide).

-

Fluorescence microscope with appropriate filters.

-

Comet scoring software.

Procedure:

-

Embed the single-cell suspension in low melting point agarose on a microscope slide.

-

Lyse the cells by immersing the slides in lysis solution overnight at 4°C. This removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

To specifically detect 7-MeG, slides can be incubated with purified AAG to convert the lesions to AP sites, which are then converted to strand breaks in the subsequent alkaline unwinding step.

-

Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides and stain the DNA.

-

Visualize the comets under a fluorescence microscope. The amount of DNA in the comet tail is proportional to the number of DNA breaks.

-

Quantify the extent of DNA damage using comet scoring software to measure parameters such as tail length and tail moment.

Conclusion and Future Directions

The study of 7-methylguanine and its intricate relationship with DNA repair pathways continues to be a vibrant area of research. While significant progress has been made in understanding the primary roles of BER and NER in its removal, many questions remain. The precise mechanisms of NER recognition of 7-MeG, the full spectrum of downstream signaling events, and the complex interplay between PARP activation and inhibition by 7-MeG warrant further investigation.

A deeper understanding of these processes will not only enhance our fundamental knowledge of genome maintenance but also pave the way for novel therapeutic strategies. The development of specific inhibitors targeting AAG or leveraging the PARP-trapping properties of 7-MeG and its analogs holds promise for the treatment of various cancers. The in-depth technical information provided in this guide is intended to serve as a valuable resource for researchers at the forefront of this exciting field, empowering them to unravel the remaining mysteries of this ubiquitous DNA lesion.

References

- 1. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for discriminating between normal and damaged bases by the human alkyladenine glycosylase, AAG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Search for DNA damage by human alkyladenine DNA glycosylase involves early intercalation by an aromatic residue - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Depurination of 7-Methylguanine in DNA: A Technical Guide for Researchers and Drug Development Professionals

Abstract

7-methylguanine (7-mG) is a prevalent DNA adduct resulting from exposure to endogenous and exogenous methylating agents. While not intrinsically mutagenic, its chemical instability leads to spontaneous depurination, generating apurinic/apyrimidinic (AP) sites that are both cytotoxic and mutagenic. This technical guide provides an in-depth overview of the spontaneous depurination of 7-mG, its biological consequences, and the cellular mechanisms for its repair. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of the key pathways involved.

Introduction

The integrity of the genome is under constant assault from a variety of chemical agents, both from the environment and from normal cellular metabolism. Alkylating agents are a major class of DNA-damaging compounds that can methylate DNA bases at various positions. The N7 position of guanine is particularly susceptible to methylation, leading to the formation of 7-methylguanine (7-mG)[1]. 7-mG is one of the most abundant DNA lesions, with estimates of thousands of such adducts forming per cell per day[2].

The presence of a methyl group on the N7 position of guanine introduces a positive charge on the imidazole ring, which destabilizes the N-glycosidic bond linking the base to the deoxyribose sugar[3][4]. This inherent chemical lability results in the spontaneous hydrolysis of the bond, a process known as depurination, which releases the 7-methylguanine base and leaves behind an apurinic/apyrimidinic (AP) site in the DNA backbone[5]. These AP sites are non-coding lesions that can block DNA replication and transcription, and if not repaired, can lead to mutations, primarily G to T transversions, and cell death.

Given the high frequency of 7-mG formation and its potential for deleterious consequences, cells have evolved robust repair mechanisms to counteract this form of DNA damage. The primary pathway for the repair of 7-mG and the resulting AP sites is the Base Excision Repair (BER) pathway. This guide will delve into the chemical and biological aspects of 7-mG depurination and the intricacies of its repair, providing a valuable resource for researchers in the fields of DNA damage and repair, toxicology, and cancer drug development.

Chemical Mechanism of Spontaneous Depurination

The spontaneous depurination of 7-mG is a hydrolytic reaction that results in the cleavage of the β-N-glycosidic bond. The methylation of the N7 position of guanine makes the imidazole ring electron-deficient, which in turn weakens the bond between the N9 of the purine and the C1' of the deoxyribose sugar. This makes the anomeric carbon more susceptible to nucleophilic attack by water.

The proposed mechanism involves the protonation of the N7-methylguanine base, which further destabilizes the N-glycosidic bond. A water molecule then acts as a nucleophile, attacking the anomeric carbon (C1') of the deoxyribose. This leads to the formation of an oxocarbenium ion intermediate, followed by the release of the 7-methylguanine base.

Figure 1: Spontaneous Depurination of 7-mG.

Quantitative Data

The rate of spontaneous depurination of 7-mG is significantly higher than that of unmodified purines. This section summarizes key quantitative data related to 7-mG abundance, stability, and repair enzyme kinetics.

Table 1: Abundance and Half-life of DNA Adducts

| DNA Adduct | Typical Endogenous Level (adducts per 106 bases) | Half-life in DNA (in vivo) | Reference(s) |

| 7-Methylguanine | ~10-100 | ~72 hours | |

| 8-Oxoguanine | ~1-10 | ~11 hours | |

| 3-Methyladenine | ~1-5 | ~2-4 hours | |

| Unmodified Guanine | N/A | ~521 years (in bone) |

Note: Half-life values can vary significantly depending on the tissue, cell type, and experimental conditions.

Table 2: Kinetic Parameters of Human Alkyladenine DNA Glycosylase (AAG/MPG)

| Substrate | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference(s) |

| 7-Methylguanine | ~10-50 | ~0.1-0.5 | ~0.01-0.02 | |

| 3-Methyladenine | ~5-20 | ~1-5 | ~0.1-0.25 | |

| Hypoxanthine | ~20-100 | ~0.5-2 | ~0.01-0.02 | |

| 1,N6-ethenoadenine | ~1-10 | ~0.2-1 | ~0.1-0.2 |

Note: Kinetic parameters are approximate and can vary based on assay conditions and the specific AAG isoform.

Biological Consequences of 7-Methylguanine Depurination

The primary biological consequence of 7-mG in DNA is its spontaneous depurination to form an AP site. While 7-mG itself is considered to be a relatively benign lesion with minimal distortion to the DNA helix, the resulting AP site is highly problematic for the cell.

-

Mutagenesis: AP sites are non-instructional, meaning they do not provide a template for DNA polymerases during replication. Translesion synthesis (TLS) polymerases may bypass the lesion, but often insert an incorrect base, most commonly an adenine, opposite the AP site. This "A-rule" leads to G→T transversion mutations in subsequent rounds of replication.

-

Cytotoxicity: AP sites can stall the replication machinery, leading to the collapse of replication forks and the formation of double-strand breaks, which are highly cytotoxic lesions. AP sites can also inhibit transcription.

-

DNA Strand Breaks: The deoxyribose sugar at an AP site is chemically unstable and can undergo β-elimination, leading to a single-strand break in the DNA backbone.

The Base Excision Repair (BER) Pathway for 7-Methylguanine and AP Sites

The Base Excision Repair (BER) pathway is the primary cellular defense against 7-mG and the resulting AP sites. BER is a multi-step process involving a series of specialized enzymes. The repair of 7-mG can be categorized into two main sub-pathways: short-patch BER and long-patch BER.

Figure 2: Base Excision Repair Pathway for 7-mG.

Short-Patch BER

Short-patch BER is the predominant pathway for the repair of 7-mG and AP sites, involving the replacement of a single nucleotide.

-

Recognition and Excision: The process is initiated by the human alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). AAG recognizes the 7-mG adduct and catalyzes the hydrolysis of the N-glycosidic bond, releasing the damaged base and creating an AP site.

-

Incision: The AP site is then recognized by AP endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (dRP) terminus.

-

Gap Filling and End Processing: DNA polymerase β (Pol β) binds to the incised site and performs two functions. It inserts a single correct nucleotide into the gap using the opposite strand as a template and then removes the 5'-dRP moiety through its dRP lyase activity.

-

Ligation: The final nick in the DNA backbone is sealed by DNA ligase III in complex with its cofactor XRCC1, completing the repair process.

Long-Patch BER

Long-patch BER is an alternative pathway that replaces a stretch of 2-10 nucleotides. This pathway is often utilized when the 5'-dRP terminus cannot be readily removed by Pol β.

-

Initiation and Incision: The initial steps of recognition, excision by AAG, and incision by APE1 are the same as in short-patch BER.

-

Strand Displacement Synthesis: Instead of Pol β, DNA polymerases δ or ε, in conjunction with the processivity factor Proliferating Cell Nuclear Antigen (PCNA), perform strand displacement synthesis, adding multiple nucleotides and creating a "flap" containing the 5'-dRP.

-

Flap Removal: The displaced flap is excised by flap endonuclease 1 (FEN1).

-

Ligation: The resulting nick is sealed by DNA ligase I.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 7-methylguanine and its repair.

Quantification of 7-Methylguanine in DNA by HPLC with Electrochemical Detection (HPLC-ECD)

This method allows for the sensitive and specific quantification of 7-mG in DNA samples.

Materials:

-

DNA sample (e.g., from cultured cells or tissues)

-

DNA extraction kit

-

Acid for hydrolysis (e.g., 0.1 M HCl)

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

-

7-methylguanine standard

-

Mobile phase (e.g., 50 mM sodium phosphate buffer with 5-10% methanol, pH 5.5)

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from the biological sample using a commercial kit or standard phenol-chloroform extraction method. Ensure RNA is removed by RNase treatment.

-

DNA Hydrolysis: Resuspend the purified DNA in 0.1 M HCl. Heat the sample at 70°C for 30 minutes to hydrolyze the N-glycosidic bonds and release the purine bases, including 7-mG.

-

Sample Preparation: Neutralize the hydrolysate with an appropriate base (e.g., NaOH). Centrifuge the sample to pellet any debris and filter the supernatant through a 0.22 µm filter.

-

HPLC-ECD Analysis:

-

Inject a known volume of the prepared sample onto the C18 column.

-

Elute the bases isocratically with the mobile phase at a constant flow rate.

-

Detect 7-mG using the electrochemical detector set at an appropriate oxidation potential (e.g., +0.8 to +1.0 V).

-

-

Quantification:

-

Generate a standard curve by running known concentrations of the 7-mG standard.

-

Determine the concentration of 7-mG in the sample by comparing its peak area to the standard curve.

-

Normalize the amount of 7-mG to the total amount of guanine in the sample, which can be quantified by UV detection at 260 nm in the same HPLC run or in a separate analysis.

-

Figure 3: HPLC-ECD Workflow for 7-mG.

Quantification of Abasic Sites using an Aldehyde Reactive Probe (ARP) ELISA Assay

This colorimetric assay quantifies the number of AP sites in a DNA sample.

Materials:

-

DNA sample

-

Aldehyde Reactive Probe (ARP) reagent (biotin-conjugated)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

ELISA plate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Binding buffer

Protocol:

-

DNA Immobilization: Dilute the DNA sample in binding buffer and add it to the wells of an ELISA plate. Incubate to allow the DNA to bind to the plate surface.

-

ARP Labeling: Add the ARP reagent to each well and incubate to allow the biotin-conjugated probe to react with the aldehyde group of the AP sites in the DNA.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound ARP.

-

Streptavidin-HRP Binding: Add the Streptavidin-HRP conjugate to each well and incubate. The streptavidin will bind to the biotin tags on the ARP-labeled AP sites.

-

Washing: Wash the plate thoroughly to remove unbound Streptavidin-HRP.

-

Color Development: Add the TMB substrate to each well. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.

-

Stopping the Reaction: Add the stop solution to each well. This will turn the color from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Quantification: The absorbance is directly proportional to the number of AP sites in the DNA sample. A standard curve can be generated using a DNA standard with a known number of AP sites.

In Vitro DNA Glycosylase Activity Assay (Fluorescence-based)

This assay measures the activity of a DNA glycosylase, such as AAG, on a substrate containing 7-mG.

Materials:

-

Purified AAG enzyme

-

Fluorescently labeled oligonucleotide substrate containing a single 7-mG lesion. The oligonucleotide is designed as a hairpin with a fluorophore on one end and a quencher on the other. The 7-mG is placed within the stem.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, 1 mM DTT, pH 7.5)

-

APE1 endonuclease

-

Fluorescence plate reader

Protocol:

-

Assay Setup: In a microplate well, combine the assay buffer, the fluorescent oligonucleotide substrate, and the purified AAG enzyme.

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C. The AAG enzyme will recognize and excise the 7-mG, creating an AP site.

-

APE1 Cleavage: Add APE1 to the reaction. APE1 will cleave the DNA backbone at the AP site, destabilizing the hairpin structure. This causes the fluorophore and quencher to separate, resulting in an increase in fluorescence.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The initial rate of the reaction (the slope of the fluorescence versus time curve) is proportional to the activity of the AAG enzyme.

Conclusion

The spontaneous depurination of 7-methylguanine is a significant source of endogenous DNA damage that poses a constant threat to genomic integrity. The formation of mutagenic and cytotoxic abasic sites necessitates an efficient repair response, which is primarily orchestrated by the Base Excision Repair pathway. Understanding the chemical basis of 7-mG instability, the biological ramifications of its depurination, and the molecular details of its repair is crucial for researchers in toxicology, cancer biology, and aging. For professionals in drug development, the enzymes of the BER pathway represent potential targets for therapeutic intervention, particularly in combination with DNA alkylating agents used in chemotherapy. The quantitative data, detailed protocols, and pathway diagrams provided in this technical guide serve as a comprehensive resource to facilitate further research and innovation in this critical area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

7-Methylguanine: A Comprehensive Technical Guide to its Role as a Biomarker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methylguanine (7-mG) is a significant DNA and RNA adduct resulting from exposure to both endogenous and exogenous methylating agents. While not directly miscoding, its presence is a key indicator of DNA damage and repair processes, making it a valuable biomarker for assessing oxidative stress, aging, and exposure to genotoxic compounds. This technical guide provides an in-depth analysis of 7-mG, including its formation, metabolic fate, and the analytical methodologies for its quantification. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to support researchers and drug development professionals in leveraging 7-mG as a robust biomarker in their studies.

Introduction: The Significance of 7-Methylguanine

Guanine methylation is a fundamental biological process affecting both DNA and RNA, with N7-methylguanine (7-mG) being a predominant and ubiquitous modification.[1] Its formation can be a result of normal metabolic processes as well as exposure to environmental methylating agents.[2] The presence of 7-mG in DNA, while not directly causing mutations by altering base pairing, can lead to the formation of abasic sites through spontaneous depurination, which are mutagenic if not repaired.[3] Consequently, the levels of 7-mG in biological samples serve as a dosimeter for exposure to methylating agents and a surrogate marker for the broader landscape of DNA damage and oxidative stress.[3][4] In RNA, 7-mG modifications are crucial for processes like mRNA capping, stability, and translation.

Formation and Metabolism of 7-Methylguanine

Formation through Methylating Agents

7-mG is the most abundant DNA adduct formed by methylating agents. These agents can be of exogenous origin, such as those found in tobacco smoke and certain industrial chemicals, or from endogenous sources like S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular reactions. Oxidative stress can exacerbate the formation of endogenous methylating agents, thus linking 7-mG levels to the overall oxidative status of a cell.

DNA Repair Pathways

The repair of 7-mG adducts in DNA is primarily initiated by the Base Excision Repair (BER) pathway. Specific DNA glycosylases, such as N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), recognize and excise the 7-mG base, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by other BER enzymes to restore the correct DNA sequence.

Another important player in the cellular response to DNA alkylation damage is Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are activated by DNA strand breaks that can arise from the processing of 7-mG and other DNA lesions. 7-mG itself has been shown to be a competitive inhibitor of PARP, which can impact DNA repair and cell death pathways.

Excretion and Urinary Biomarker Potential

Following its removal from DNA, 7-mG is not reincorporated into nucleic acids and is excreted in the urine. This makes urinary 7-mG a non-invasive biomarker that reflects whole-body DNA damage and repair. Studies have consistently shown elevated levels of urinary 7-mG in smokers compared to non-smokers, demonstrating its utility in assessing exposure to environmental toxins.

Quantitative Data on 7-Methylguanine Levels

The following tables summarize quantitative data on 7-mG levels in various biological matrices under different conditions, as reported in the scientific literature.

| Biological Matrix | Condition | 7-Methylguanine Level | Reference |

| Human Urine | Smokers | 4215 ± 1739 ng/mg creatinine | |

| Human Urine | Non-smokers | 3035 ± 720 ng/mg creatinine | |

| Human Pancreas DNA | Normal | 2 - 7 pmol/µmol guanosine | |

| Rat Liver DNA | Untreated | 2 - 7 pmol/µmol guanosine | |

| Rat Liver Nuclear DNA | 6 months old | 1 residue per 105,000 bases | |

| Rat Liver Nuclear DNA | 24 months old | ~2.5-fold increase from 6 months | |

| Rat Liver Mitochondrial DNA | 6 months old | 1 residue per 31,000 bases | |

| Rat Liver Mitochondrial DNA | 24 months old | ~2.5-fold increase from 6 months | |

| Mosquito Fish Liver DNA | Control | 7.89 ± 1.38 µmol/mol of guanine | |

| Human White Blood Cells DNA | Non-smokers | 14 adducts/10^7 nucleotides | |

| Human White Blood Cells DNA | Smokers | 25 adducts/10^7 nucleotides |

Experimental Protocols for 7-Methylguanine Analysis

Accurate quantification of 7-mG is crucial for its application as a biomarker. Several robust analytical methods have been developed, with liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with electrochemical detection (HPLC-ECD) being the most common.

Quantification of Urinary 7-Methylguanine by LC-MS/MS

This method offers high sensitivity and specificity for the analysis of 7-mG in urine.

Sample Preparation:

-

Urine samples can often be analyzed directly after dilution.

-

For enhanced sensitivity, an on-line solid-phase extraction (SPE) step can be employed for sample cleanup and enrichment.

-

An isotopically labeled internal standard, such as ¹⁵N₅-labeled 7-mG, is added to the sample prior to analysis for accurate quantification.

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., containing formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Detection: Tandem mass spectrometry (MS/MS) is performed using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both 7-mG and its internal standard, ensuring high specificity.

Quantification of 7-Methylguanine in DNA by HPLC-ECD

This method provides excellent sensitivity for detecting 7-mG in DNA samples.

DNA Extraction and Hydrolysis:

-

Extract DNA from tissues or cells using standard protocols.

-

To release 7-mG from the DNA backbone, perform neutral thermal hydrolysis by heating the DNA sample at 100°C for 30 minutes. This process cleaves the glycosidic bond.

Immunoaffinity Purification (Optional but Recommended):

-

To increase specificity, the hydrolyzed sample can be passed through an immunoaffinity column containing antibodies specific for 7-methyldeoxyguanosine.

Chromatographic Separation:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: An isocratic or gradient elution with a buffer solution (e.g., lithium phosphate) is used.

Electrochemical Detection:

-

A coulometric electrochemical detector is used to quantify 7-mG based on its oxidation potential. This detection method is highly sensitive.

Signaling Pathways and Logical Relationships

The formation, repair, and downstream consequences of 7-mG are embedded in complex cellular signaling networks. The following diagrams illustrate these relationships.

Caption: Formation, repair, and fate of 7-methylguanine in DNA.

Caption: Workflow for urinary 7-methylguanine analysis by LC-MS/MS.

Conclusion and Future Directions

7-Methylguanine has emerged as a reliable and informative biomarker for assessing DNA damage stemming from oxidative stress and exposure to methylating agents. Its stable presence in DNA and subsequent excretion in urine provide a non-invasive window into critical cellular processes. The well-established and sensitive analytical methods for its quantification further enhance its utility in research and clinical settings.

Future research should focus on further elucidating the interplay between 7-mG formation, the efficiency of its repair, and the development of age-related diseases and cancer. Moreover, exploring the role of 7-mG modifications in RNA in the context of oxidative stress could open new avenues for understanding post-transcriptional gene regulation in disease. For drug development professionals, monitoring 7-mG levels can be a valuable tool for assessing the genotoxic potential of new chemical entities and for evaluating the efficacy of therapeutic interventions aimed at mitigating oxidative stress and DNA damage.

References

- 1. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-Methylguanine-d3: Chemical Properties and Stability

This technical guide provides a comprehensive overview of the chemical properties, stability, and biological significance of this compound. The information is intended to support research, analytical method development, and drug discovery efforts involving this isotopically labeled compound.

Core Chemical Properties

This compound is the deuterated form of 7-Methylguanine, a modified purine nucleobase. The incorporation of deuterium atoms results in a mass shift of +3, making it a suitable internal standard for mass spectrometry-based quantification of 7-Methylguanine.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound and its non-deuterated analog are summarized in the table below for easy comparison.

| Property | This compound | 7-Methylguanine (non-deuterated) |

| CAS Number | 17829-03-7[2] | 578-76-7[3][4] |

| Molecular Formula | C₆D₃H₄N₅O[1] | C₆H₇N₅O |

| Molecular Weight | 168.17 g/mol | 165.15 g/mol |

| Appearance | Solid | White powder, Crystalline solid |

| Purity (Assay) | ≥98% (CP) | ≥98% (HPLC) |

| Isotopic Purity | ≥98 atom % D | Not Applicable |

| Melting Point | Not explicitly stated for d3 form | >300 °C (decomposes) |

| Solubility | Not explicitly stated for d3 form | Soluble in DMSO and 1 M NaOH (approx. 50 mg/ml) |

| UV/Vis Maximum (λmax) | Not explicitly stated for d3 form | 252, 281 nm |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Long-Term Storage : For long-term stability, this compound should be stored at -20°C.

-

Stability : When stored correctly at -20°C, the non-deuterated form, 7-Methylguanine, is stable for at least two years. A related deuterated compound, 7-Methylguanosine-d3, demonstrates stability for at least four years under similar conditions.

-

Handling Advice : It is recommended to protect the compound from light and moisture to prevent degradation. Stock solutions should be prepared in a suitable solvent and may be purged with an inert gas.

Experimental Protocols and Methodologies

This compound is primarily used as an internal standard for the accurate quantification of 7-Methylguanine in various biological matrices by isotope-dilution mass spectrometry.

Quantification of 7-Methylguanine in Biological Samples

A highly sensitive method for the detection of 7-Methylguanine involves High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

Methodology:

-

Sample Preparation (DNA Extraction) : Isolate DNA from the biological sample (e.g., tissue, blood) using standard protocols.

-

Hydrolysis : Release 7-Methylguanine from the DNA backbone via thermal hydrolysis. This can be achieved by incubating the DNA sample at an elevated temperature (e.g., 70°C) under alkaline conditions (pH 9) for several hours.

-

Purification (Optional but Recommended) : For complex matrices, immunoaffinity purification using antibodies specific to 7-Methylguanine can significantly enhance the specificity of the analysis.

-

Internal Standard Spiking : Spike the hydrolyzed and purified sample with a known concentration of this compound.

-

LC-MS/MS or HPLC-ECD Analysis :

-

Separate the sample components using a suitable HPLC column.

-

Detect and quantify 7-Methylguanine and this compound using either a tandem mass spectrometer (monitoring the specific mass transitions for each compound) or an electrochemical detector.

-

-

Data Analysis : Calculate the concentration of 7-Methylguanine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Role and Signaling Pathways

7-Methylguanine is more than just a biomarker; it plays an active role in cellular processes, particularly in the context of DNA damage and cancer biology. It is a known natural inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP).

PARP Inhibition Pathway

PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response. They recognize DNA strand breaks and synthesize poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage.

By competitively inhibiting PARP, 7-Methylguanine prevents the recruitment of the DNA repair machinery. In cancer cells that have deficiencies in other DNA repair pathways (such as BRCA1-deficient cells), this inhibition of PARP-mediated repair can lead to the accumulation of DNA damage and ultimately trigger apoptosis (programmed cell death). This mechanism of action, known as synthetic lethality, is a key strategy in modern cancer therapy.

References

The Ubiquitous Mark: A Technical Guide to the Natural Occurrence of 7-Methylguanine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylguanine (m7G) is a ubiquitous modified purine nucleobase, historically known for its presence as a key component of the 5' cap structure of eukaryotic messenger RNA (mRNA). However, its biological significance extends far beyond this canonical role. Found in a variety of RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and microRNA (miRNA), as well as in DNA as a product of methylation, m7G is a critical player in a multitude of cellular processes.[1][2] Its presence and regulation are intrinsically linked to gene expression, RNA stability and processing, and the cellular response to DNA damage.[1][3][4] Dysregulation of m7G modification has been increasingly implicated in the pathogenesis of various diseases, most notably cancer, making it a focal point for both basic research and therapeutic development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of 7-methylguanine, detailing its quantitative levels in biological systems, the experimental protocols for its detection, and the signaling pathways it influences.

Data Presentation: Quantitative Levels of 7-Methylguanine

The concentration of 7-methylguanine can vary significantly depending on the biological context, such as the organism, tissue type, cellular compartment (nuclear vs. mitochondrial DNA), and the presence of external factors like exposure to methylating agents or lifestyle factors. The following tables summarize quantitative data on m7G levels from various studies, providing a comparative reference for researchers.

| Organism | Tissue/Sample Type | Cellular Component | 7-Methylguanine Level | Age/Condition | Reference |

| Rat (Sprague-Dawley) | Liver | Nuclear DNA | 1 residue per 105,000 bases | 6 months old | |

| Rat (Sprague-Dawley) | Liver | Mitochondrial DNA | 1 residue per 31,000 bases | 6 months old | |

| Rat (Sprague-Dawley) | Liver | Nuclear DNA | ~2.5-fold increase from young | 24 months old | |

| Rat (Sprague-Dawley) | Liver | Mitochondrial DNA | ~2.5-fold increase from young | 24 months old | |

| Mouse (C57BL/6NNia) | Brain, Liver, Kidney | Nuclear DNA | ~2-fold increase between young and old | 11, 23, and 28 months old | |

| Human | Pancreas | DNA | 2 - 7 pmol 7-meG/µmol guanosine | Not specified | |

| Rat | Liver | DNA | 2 - 7 pmol 7-meG/µmol guanosine | Untreated |

Table 1: Endogenous Levels of 7-Methylguanine in DNA

| Population | Sample Type | 7-Methylguanine Level (Smokers) | 7-Methylguanine Level (Non-smokers) | Correlation | Reference |

| Human Volunteers (n=67) | Urine | 4215 ± 1739 ng/mg creatinine | 3035 ± 720 ng/mg creatinine | Positively correlated with cotinine levels in smokers | |

| Human Volunteers | Urine | Positively correlated with age and meat/fish/egg/soybean consumption | Negatively correlated with BMI, physical activity, and balanced diet | - |

Table 2: 7-Methylguanine Levels in Human Urine and Associated Factors

Experimental Protocols

Accurate detection and quantification of 7-methylguanine are crucial for understanding its biological roles. A variety of analytical techniques have been developed, each with its own advantages in terms of sensitivity, specificity, and throughput.

Protocol 1: Quantification of 7-Methylguanine in DNA by HPLC with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity for detecting 7-methylguanine released from DNA.

1. DNA Isolation and Purification:

-

Isolate DNA from the tissue or cell sample of interest using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

-

Ensure the DNA is of high purity, with A260/A280 ratio between 1.8 and 2.0.

-

To minimize interference from RNA, treat the DNA sample with RNase A.

2. Release of 7-Methylguanine from DNA:

-

Perform thermal hydrolysis to specifically release 7-methylguanine from the DNA backbone.

-

A common condition is heating the DNA sample at 100°C for 30 minutes in a neutral pH buffer (e.g., 5 mM phosphate buffer, pH 7.4).

-

Alternatively, for preferential release from DNA over RNA, hydrolysis can be performed at pH 9 and 70°C for 8 hours.

3. Sample Preparation for HPLC-ECD:

-

After hydrolysis, cool the sample on ice.

-

Precipitate the depurinated DNA by adding 2 volumes of cold ethanol and centrifuging at high speed (e.g., 10,000 x g) for 30 minutes.

-

Carefully collect the supernatant containing the released 7-methylguanine.

-

Dry the supernatant using a speed vacuum.

-

Reconstitute the sample in the HPLC mobile phase.

4. HPLC-ECD Analysis:

-

HPLC System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: An isocratic or gradient elution using a buffer such as 0.05 M potassium phosphate (pH 5.5) with a small percentage of methanol (e.g., 10%). The use of ion-pairing agents like octyl sodium sulfate (OSA) and sodium dodecyl sulfate (SDS) can improve the separation of the charged 7-methylguanine.

-

Electrochemical Detector: A coulometric electrochemical detector is highly sensitive for detecting 7-methylguanine. Set the electrode potentials for optimal sensitivity and resolution of the 7-methylguanine peak.

-

Quantification: Generate a standard curve using known concentrations of 7-methylguanine standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Protocol 2: Quantification of 7-Methylguanine in DNA by Isotope-Dilution LC-MS/MS

This method provides high specificity and sensitivity, making it suitable for analyzing trace amounts of 7-methylguanine in complex biological samples.

1. Sample Preparation and DNA Hydrolysis:

-

Isolate and purify DNA as described in Protocol 1.

-

Spike the DNA sample with a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₅]-7-methylguanine or [¹³C₄]-7-methylguanine.

-

Perform neutral thermal hydrolysis (100°C for 30 minutes) to release the 7-methylguanine and the internal standard.

2. On-line Solid-Phase Extraction (SPE) and LC-MS/MS Analysis:

-

On-line SPE: For complex samples like urine or cell lysates, an on-line SPE system can be used for sample cleanup and enrichment prior to LC-MS/MS analysis.

-

LC System: A reverse-phase HPLC or UPLC system with a C18 column.

-

Mobile Phase: A gradient elution is typically used, for example, with mobile phase A consisting of 5% methanol with 20 mM ammonium acetate and mobile phase B being 100% methanol.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM (Multiple Reaction Monitoring): Monitor specific precursor-to-product ion transitions for both the native 7-methylguanine and the isotope-labeled internal standard. This provides high specificity.

-

Quantification: The ratio of the peak area of the native 7-methylguanine to the peak area of the internal standard is used for quantification against a calibration curve prepared with known concentrations of the standard and a fixed amount of the internal standard.

Protocol 3: RNA Immunoprecipitation (RIP) for 7-Methylguanosine-Containing RNA

RIP is used to isolate and identify RNA molecules that are modified with 7-methylguanosine by using an antibody that specifically recognizes the m7G modification.

1. Cell Harvesting and Lysis:

-

Harvest cells and, if desired, cross-link protein-RNA complexes in vivo using formaldehyde.

-

Isolate nuclei and lyse them in a suitable RIP buffer containing RNase inhibitors.

2. Immunoprecipitation:

-

Add an antibody specific for 7-methylguanosine to the cell lysate.

-

Incubate to allow the antibody to bind to the m7G-containing RNA.

-

Add protein A/G beads to capture the antibody-RNA complexes.

3. Washing:

-

Wash the beads multiple times with RIP buffer to remove non-specifically bound material.

4. RNA Elution and Purification:

-

Elute the RNA from the beads. This can be done by resuspending the beads in a reagent like TRIzol.

-

Purify the RNA using a standard RNA extraction protocol.

5. Downstream Analysis:

-

The enriched m7G-containing RNA can be analyzed by:

-

RT-qPCR: To quantify the enrichment of specific RNA targets.

-

Microarray: For a broader view of the m7G-modified transcriptome.

-

Next-Generation Sequencing (RIP-Seq): For a transcriptome-wide identification of m7G-modified RNAs.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows involving 7-methylguanine.

Caption: Workflow for the detection and quantification of 7-methylguanine.

Caption: Base Excision Repair (BER) pathway for 7-methylguanine in DNA.

Caption: Regulation of translation initiation by m7G capping and signaling.

Conclusion

7-Methylguanine is a fundamentally important modification in nucleic acids, with its roles in biological systems being continually unveiled. From ensuring the fidelity of translation to its implications in the aging process and the development of cancer, the study of m7G is a vibrant and critical area of research. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A deeper understanding of the mechanisms governing the deposition, recognition, and removal of 7-methylguanine will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting a wide range of human diseases.

References

- 1. Steady-state levels of 7-methylguanine increase in nuclear DNA of postmitotic mouse tissues during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylation of liver DNA guanine in hydrazine hepatotoxicity: dose-response and kinetic characteristics of 7-methylguanine and O6-methylguanine formation and persistence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

7-Methylguanine in RNA Capping: A Technical Guide to its Core Functions and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 7-methylguanine (m7G) RNA cap, a critical modification of eukaryotic messenger RNA (mRNA). We delve into the intricate enzymatic processes of capping, its multifaceted functions in ensuring mRNA stability and promoting efficient translation, and its emerging significance as a target in drug development. This document offers detailed experimental protocols for key analytical techniques and presents quantitative data in a clear, comparative format to support researchers in their exploration of this fundamental aspect of molecular biology.

The 7-Methylguanine Cap: Structure and Biosynthesis